molecular formula C17H16N8 B15116118 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15116118
M. Wt: 332.4 g/mol
InChI Key: FSSMKYMCQYOFCP-UHFFFAOYSA-N
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Description

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a combination of pyrazole, pyridazine, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole and pyridazine rings, followed by their subsequent coupling with piperazine and pyridine derivatives. The reaction conditions often include the use of solvents like anhydrous benzene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological activities. This structural complexity makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N8

Molecular Weight

332.4 g/mol

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H16N8/c18-13-14-3-1-6-19-17(14)24-11-9-23(10-12-24)15-4-5-16(22-21-15)25-8-2-7-20-25/h1-8H,9-12H2

InChI Key

FSSMKYMCQYOFCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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